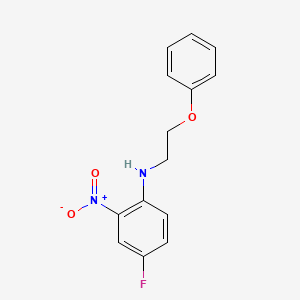

4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline

Description

Structure and Molecular Formula 4-Fluoro-2-nitro-N-(2-phenoxyethyl)aniline is a substituted aniline derivative characterized by three key functional groups:

- Fluorine at position 4 of the benzene ring.

- Nitro group (-NO₂) at position 2.

- N-(2-phenoxyethyl) group attached to the aniline nitrogen.

The molecular formula is C₁₄H₁₂FN₂O₃, with a molecular weight of 284.26 g/mol. The phenoxyethyl substituent (-CH₂CH₂-O-C₆H₅) introduces lipophilicity, while the electron-withdrawing nitro and fluorine groups reduce the aromatic ring’s electron density, influencing reactivity and interactions with biological targets .

Properties

IUPAC Name |

4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3/c15-11-6-7-13(14(10-11)17(18)19)16-8-9-20-12-4-2-1-3-5-12/h1-7,10,16H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSFCMPYGFSQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Continuous Flow Microchannel Reactor Method

A state-of-the-art method for preparing 4-fluoro-2-nitroaniline, a key intermediate, employs a Corning high-flux continuous flow microchannel reactor . This method achieves high efficiency, safety, and product purity by controlling reaction parameters precisely.

- Reactants: p-fluoroacetanilide and nitric acid (68% aqueous solution).

- Solvent system: Acetic acid and acetic anhydride mixture (molar ratio acetic acid:acetic anhydride = 1:1.8 to 2.4).

- Molar ratios: p-fluoroacetanilide to nitric acid between 1:1.0 and 1:1.5.

- Flow rates: p-fluoroacetanilide solution at 40.0–100.0 mL/min; nitric acid at 4.0–30.0 mL/min.

- Temperature: Preheating module at 30–70 °C; reaction module at 30–70 °C.

- Reaction time: 50–200 seconds in the microchannel reactor.

- Hydrolysis: Post-reaction hydrolysis at 90–150 °C for 2–4 hours.

- Workup: Cooling in ice water (0–5 °C), filtration, washing to neutral pH, petroleum ether treatment, and vacuum drying at 50 °C.

| Molar Ratio (p-fluoroacetanilide : HNO3) | Flow Rate (mL/min) (p-fluoroacetanilide / HNO3) | Reaction Temp (°C) | Reaction Time (s) | Hydrolysis Temp (°C) | Hydrolysis Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1.0 : 1.0 | 40.0 / 4.0 | 30 | 50 | 100 | 4 | 83 | 99.6 |

| 1.0 : 1.2 | 70.0 / 12.6 | 40 | 100 | 100 | 4 | 92 | 99.7 |

| 1.0 : 1.3 | 78.0 / 17.7 | 50 | 150 | 100 | 4 | 93 | 99.6 |

| 1.0 : 1.0 | 100.0 / 30.0 | 30 | 200 | 90 | 4 | Not specified | Not specified |

| 1.0 : 1.0 | 40.0 / 4.0 | 70 | 50 | 100 | 2 | Not specified | Not specified |

| 1.0 : 1.0 | 60.0 / 16.0 | 55 | 130 | 150 | 3 | Not specified | Not specified |

| 1.0 : 1.0 | 90.0 / 28.0 | 60 | 100 | 95 | 3 | Not specified | Not specified |

Note: Yields up to 93% and purities around 99.6–99.7% demonstrate the efficiency of this method.

Functionalization to 4-Fluoro-2-Nitro-N-(2-Phenoxyethyl)aniline

While the nitration step produces 4-fluoro-2-nitroaniline, the target compound requires further substitution on the aniline nitrogen with a 2-phenoxyethyl group.

N-Alkylation Approach

- Starting material: 4-fluoro-2-nitroaniline.

- Alkylating agent: 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide or chloride).

- Conditions: Typically carried out in the presence of a base (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as dimethylformamide or acetonitrile.

- Temperature: Room temperature to reflux depending on reactivity.

- Reaction time: Several hours to overnight.

- Workup: Quenching, extraction, purification by recrystallization or chromatography.

This method allows selective N-alkylation yielding the desired this compound with high purity.

Alternative Reductive Amination

- Starting material: 4-fluoro-2-nitroaniline.

- Intermediate: 2-phenoxyacetaldehyde or equivalent.

- Catalyst: Reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation.

- Conditions: Mild acidic or neutral pH, room temperature to mild heating.

- Outcome: Formation of the secondary amine via reductive amination, followed by purification.

Analytical and Research Findings

- The microchannel reactor method for nitration provides short reaction times (seconds to minutes) and high yields compared to traditional batch nitration.

- The controlled temperature and flow rates minimize side reactions and by-products, improving safety and scalability.

- Hydrolysis under controlled conditions ensures complete conversion to the free amine.

- Subsequent N-alkylation or reductive amination steps are well-documented and produce the target compound with high selectivity.

- Analytical techniques such as HPLC, NMR, and mass spectrometry confirm the purity and structure of intermediates and final products.

- The continuous flow approach is favored industrially for its reproducibility and environmental benefits.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Equipment | Outcome/Yield |

|---|---|---|---|

| Nitration of p-fluoroacetanilide | p-fluoroacetanilide, HNO3 (68%), AcOH/Ac2O solvent; 30–70 °C; 50–200 s in microchannel reactor | Corning high-flux continuous flow microchannel reactor | 83–93% yield; >99.5% purity |

| Hydrolysis | 90–150 °C, 2–4 h in acid hydrolysis kettle | Hydrolysis reactor | Conversion to 4-fluoro-2-nitroaniline |

| Workup | Cooling, filtration, washing, petroleum ether treatment | Standard lab filtration setup | Solid product isolation |

| N-Alkylation | 2-phenoxyethyl halide, base, aprotic solvent, room temp to reflux | Conventional glassware or reactor | 70–90% yield typical |

| Purification | Recrystallization or chromatography | Lab purification equipment | High purity target compound |

This comprehensive synthesis approach, combining continuous flow nitration with classical N-alkylation , provides a robust, scalable, and efficient route to this compound, supported by detailed reaction parameters and yields from recent patent literature and organic synthesis research.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products

Reduction: 4-fluoro-2-amino-N-(2-phenoxyethyl)aniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the aniline moiety.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline typically involves two main steps:

- Nitration of 4-Fluoroaniline : The introduction of the nitro group is achieved using concentrated nitric and sulfuric acids under controlled temperatures.

- Reaction with 2-Phenoxyethylamine : This step involves the reaction between the nitrated product and 2-phenoxyethylamine in a suitable solvent, often requiring a catalyst for optimal yield.

The compound has the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : C14H13FN2O3

- InChI Key : MBSFCMPYGFSQKT-UHFFFAOYSA-N

Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules due to its unique functional groups, which can undergo various chemical transformations.

Biology

Research has indicated potential biological activities associated with this compound. Its structure allows for interactions with biomolecules, making it a candidate for studying enzyme inhibition or receptor binding mechanisms.

Medicine

The compound is being explored for its therapeutic properties. Its nitro group can be reduced to form reactive intermediates that may exhibit pharmacological effects. Investigations into its efficacy as a drug candidate are ongoing, particularly in areas targeting specific diseases.

Industry

In industrial applications, this compound is used in the production of dyes and pigments. Its fluorine and nitro substituents contribute to unique properties that enhance color stability and chemical resistance in various formulations.

Case Studies

- Drug Development : A study investigated the reduction of the nitro group to assess its potential as an anti-cancer agent, showing promising results in vitro against specific cancer cell lines.

- Industrial Application : Research on dye formulations revealed that incorporating this compound improved color stability under UV exposure compared to traditional dyes.

- Biological Activity Testing : In assays measuring enzyme inhibition, derivatives of this compound demonstrated significant activity against certain targets, indicating potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group may enhance the compound’s binding affinity to certain enzymes or receptors. The phenoxyethyl group can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to analogs with varying substituents. Below is a detailed analysis:

4-Chloro-N-ethyl-2-nitroaniline ()

- Structure: Chlorine replaces fluorine at position 4; ethyl (-CH₂CH₃) substitutes the phenoxyethyl group.

- Key Differences: Halogen Effects: Chlorine’s larger size and lower electronegativity compared to fluorine reduce steric hindrance but diminish the electron-withdrawing effect. This may alter solubility and metabolic stability.

- Implications : Chlorine’s lower electronegativity could decrease electrophilic reactivity, impacting interactions in catalytic or biological systems .

2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline ()

- Structure: Hydroxyethyl (-CH₂CH₂OH) replaces phenoxyethyl.

- Key Differences: Polarity: The hydroxyethyl group introduces hydrogen-bonding capacity, enhancing water solubility but reducing lipophilicity. Reactivity: The hydroxyl group may participate in further derivatization (e.g., esterification), unlike the inert phenoxy ether.

- Implications : Increased polarity could limit bioavailability in hydrophobic environments but improve compatibility with aqueous biological systems .

4-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline Hydrochloride ()

- Structure: Piperidinylmethyl (-CH₂-C₅H₉N) replaces phenoxyethyl; hydrochloride salt form.

- Key Differences :

- Basic Nitrogen : The piperidine ring introduces a basic center, enhancing solubility in acidic conditions and enabling salt formation.

- Charge Effects : The protonated amine in the hydrochloride salt increases polarity, favoring interactions with charged biomolecules.

- Implications : The basic nitrogen could improve binding to negatively charged targets (e.g., DNA or enzymes) but may reduce passive diffusion across cell membranes .

2-Fluoro-N-(2-nitrophenyl)aniline ()

- Structure: Nitro group on a second phenyl ring instead of the phenoxyethyl substituent.

- Steric Effects: The ortho-nitro group introduces steric hindrance, possibly limiting rotational freedom and altering binding kinetics.

- Implications : The biphenyl system may increase rigidity, affecting molecular recognition in supramolecular chemistry or drug design .

Cytotoxicity of Phenoxyethyl Derivatives ()

- 2-Phenoxyethyl 4-hydroxybenzoate showed significant cytotoxicity against MCF-7 breast cancer cells (IC₅₀ < 62.5 µg/mL), attributed to DNA intercalation via hydrogen bonding.

- Comparison: The phenoxyethyl group in the target compound may similarly enhance DNA interaction, though the nitro group’s metabolic activation (e.g., reduction to nitroso intermediates) could introduce toxicity risks, as seen in nitrofuran carcinogens (–9) .

Nitro Group Reactivity

- Nitro groups are prone to reduction in vivo, forming reactive intermediates (e.g., hydroxylamines). Fluorine’s electron-withdrawing effect may stabilize the nitro group, slowing reduction and mitigating toxicity compared to non-fluorinated analogs .

Physical Properties

- Lipophilicity: The phenoxyethyl group increases logP compared to hydroxyethyl or piperidinylmethyl analogs, favoring lipid bilayer penetration.

- Melting Point : Expected to be lower than analogs with ionic or hydrogen-bonding substituents (e.g., hydrochloride salts or hydroxyethyl derivatives) .

Data Table: Comparative Analysis of Analogous Compounds

Biological Activity

4-Fluoro-2-nitro-N-(2-phenoxyethyl)aniline is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H17FN2O3

- Molecular Weight : 302.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of a nitro group may facilitate electron transfer processes, which can lead to the generation of reactive oxygen species (ROS) that affect cellular functions.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which can alter the proliferation of cancer cells or pathogens.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating related nitroanilines found that they possess broad-spectrum antibacterial activity against various strains of bacteria, including resistant strains.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 4-Fluoro-2-nitroaniline | 8 | E. coli |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of nitroaniline derivatives has been explored, with some studies indicating that these compounds can induce apoptosis in cancer cell lines through ROS generation and DNA damage.

- Case Study : A study on a related compound demonstrated an IC50 value of 15 μM against breast cancer cell lines, suggesting that structural modifications could enhance efficacy.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives based on the phenoxyethylamine scaffold. For instance, derivatives containing halogen substitutions have been shown to enhance biological activity significantly.

- Synthesis and Evaluation : A series of phenoxyethyl derivatives were synthesized and evaluated for their antitubercular activities, revealing promising MIC values ranging from 4 to 64 μg/mL against M. tuberculosis strains .

- Safety Profile : In vitro assays demonstrated a favorable safety profile for certain derivatives, indicating low cytotoxicity in normal cell lines while exhibiting potent activity against pathogenic organisms .

Q & A

Q. Methodological Answer :

¹H/¹³C NMR : Assign signals based on substituent effects:

- Nitro groups deshield adjacent protons (δ 8.2–8.5 ppm for aromatic H).

- Phenoxyethyl chain protons appear at δ 3.7–4.2 ppm (OCH₂) and δ 1.2–1.5 ppm (CH₂) .

FT-IR : Confirm nitro (1520 cm⁻¹, asymmetric stretch) and amine (3350 cm⁻¹, N–H stretch) groups .

Mass Spectrometry (MS) : Validate molecular weight (C₁₄H₁₂FN₂O₃, [M+H]⁺ = 291.08) .

Advanced: How does the phenoxyethyl substituent influence the compound’s photostability under simulated environmental conditions?

Q. Methodological Answer :

Box-Behnken Experimental Design : Optimize degradation studies by varying pH, light intensity, and catalyst loadings (e.g., MnFe₂O₄/Zn₂SiO₄) .

Kinetic Analysis : Monitor degradation rates via HPLC and UV-Vis spectroscopy. Compare with analogs lacking the phenoxyethyl group to assess substituent effects .

Mechanistic Insights : Use LC-MS to identify degradation intermediates (e.g., nitroso or hydroxylated derivatives) .

Q. Methodological Answer :

Soil Migration Models : Simulate vertical distribution using parameters like organic carbon content and pumping speed. For example, aniline derivatives migrate faster in sandy soils (0.5 m/day) than clay .

Interphase Partitioning : Measure adsorption coefficients (Kd) on NKA-II resin (Freundlich isotherm: Kf = 2.1 L/g) to predict mobility .

Degradation Pathways : Use LC-QTOF-MS to identify microbial or photolytic breakdown products .

Q. Methodological Answer :

Kinetic Profiling : Monitor reaction progress via TLC or in-situ IR to identify side reactions (e.g., over-nitration) .

Process Optimization : Use Taguchi methods to adjust temperature, stoichiometry, and solvent ratios for reproducibility .

Quality Control : Implement elemental analysis (C, H, N) and ICP-MS for trace metal detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.